molecular formula C16H15NO3 B555255 4-Benzoyl-D-phenylalanine CAS No. 201466-03-7

4-Benzoyl-D-phenylalanine

Cat. No.: B555255
CAS No.: 201466-03-7
M. Wt: 269.29 g/mol
InChI Key: TVIDEEHSOPHZBR-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzoyl-D-phenylalanine is a derivative of the amino acid phenylalanine, where a benzoyl group is attached to the phenyl ring. This compound is known for its photoreactive properties, making it useful in various scientific applications, particularly in the field of photoaffinity labeling .

Mechanism of Action

Target of Action

D-4-Benzoylphenylalanine, also known as 4-Benzoyl-D-phenylalanine or ®-2-Amino-3-(4-benzoylphenyl)propanoic acid, is a complex compound with multiple potential targets. It has been suggested that it may interact with tyrosine-protein phosphatase non-receptor type 1 and tyrosine–trna ligase, cytoplasmic . These proteins play crucial roles in various cellular processes, including protein synthesis and signal transduction .

Mode of Action

It is known to be involved in photo-affinity labeling (pal), a technique used to study protein-protein interactions . Upon photoirradiation, a photoactivatable group in the compound generates highly reactive species that react with adjacent molecules, resulting in direct covalent modification . This allows the compound to interact with its targets and induce changes in their function .

Biochemical Pathways

Given its potential targets, it may influence pathways related to protein synthesis and signal transduction

Pharmacokinetics

As a large molecule, it is expected to have different pharmacokinetic characteristics compared to small molecule drugs

Result of Action

Its involvement in pal suggests that it may influence protein-protein interactions, potentially affecting various cellular processes

Action Environment

The action, efficacy, and stability of D-4-Benzoylphenylalanine may be influenced by various environmental factors. For instance, the efficiency of PAL is dependent on the presence of light, specifically UV light . Other factors, such as temperature and pH, may also affect the stability and activity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-D-phenylalanine typically involves the Friedel-Crafts acylation reaction. Optically pure unprotected phenylalanine is dissolved in trifluoromethanesulfonic acid at 0°C, followed by the addition of benzoyl chloride. The reaction mixture is stirred at room temperature until the starting material is completely consumed .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Friedel-Crafts acylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-D-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various reagents, including halogens and nucleophiles, can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

4-Benzoyl-D-phenylalanine is widely used in scientific research due to its photoreactive properties. Some key applications include:

Comparison with Similar Compounds

Uniqueness: 4-Benzoyl-D-phenylalanine is unique due to its specific photoreactive benzoyl group and D-configuration, which can influence its interaction with biological molecules and its incorporation into peptides. This makes it particularly valuable in photoaffinity labeling and other photoreactive applications .

Properties

IUPAC Name

(2R)-2-amino-3-(4-benzoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIDEEHSOPHZBR-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427219
Record name D-4-Benzoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201466-03-7
Record name p-Benzoyl-D-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201466037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-4-Benzoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-BENZOYL-D-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VDB265UYR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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